

# An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-(hydroxymethyl)acrylate*

Cat. No.: B023875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Introduction:** **Ethyl 2-(hydroxymethyl)acrylate** (EHMA) is a functional acrylic monomer that possesses both a reactive double bond and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. Its ability to undergo polymerization and be chemically modified at the hydroxyl group allows for the creation of polymers with tailored properties, such as hydrophilicity, cross-linking capabilities, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials, including hydrogels, coatings, adhesives, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications relevant to research and drug development.

## Chemical Identity and Properties

**Ethyl 2-(hydroxymethyl)acrylate** is identified by the CAS Number 10029-04-6.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                                          |
|-------------------|----------------------------------------------------------------------------------------------------------------|
| CAS Number        | <b>10029-04-6</b> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>              |
| Molecular Formula | C <sub>6</sub> H <sub>10</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>      |
| Molecular Weight  | 130.14 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>                                       |
| InChI Key         | SYGAXBISYRORDR-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a><br><a href="#">[6]</a> |
| SMILES String     | CCOC(=O)C(=C)CO <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>                |

| Synonyms | Ethyl  $\alpha$ -(hydroxymethyl)acrylate, 2-(Hydroxymethyl)acrylic acid ethyl ester[\[3\]](#)[\[4\]](#)[\[5\]](#)

|

Table 2: Physicochemical Properties

| Property                              | Value                                                                                                                          |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Appearance                            | <b>Colorless to light yellow liquid/oil</b> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a><br><a href="#">[8]</a> |
| Density                               | 1.068 g/mL at 25 °C <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                                |
| Boiling Point                         | 80 °C at 2 mmHg <a href="#">[3]</a> <a href="#">[5]</a> (198.6 °C at 760 mmHg <a href="#">[7]</a> )                            |
| Flash Point                           | 101.1 °C (214.0 °F) <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>                            |
| Refractive Index (n <sub>20/D</sub> ) | 1.450 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                      |
| Solubility                            | Soluble in Dichloromethane, Ethyl Acetate, Methanol <a href="#">[3]</a> <a href="#">[5]</a>                                    |
| Storage Temperature                   | 2-8°C <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                      |

| Vapor Pressure | 1.76 mmHg at 25 °C[\[7\]](#) |

## Safety and Handling

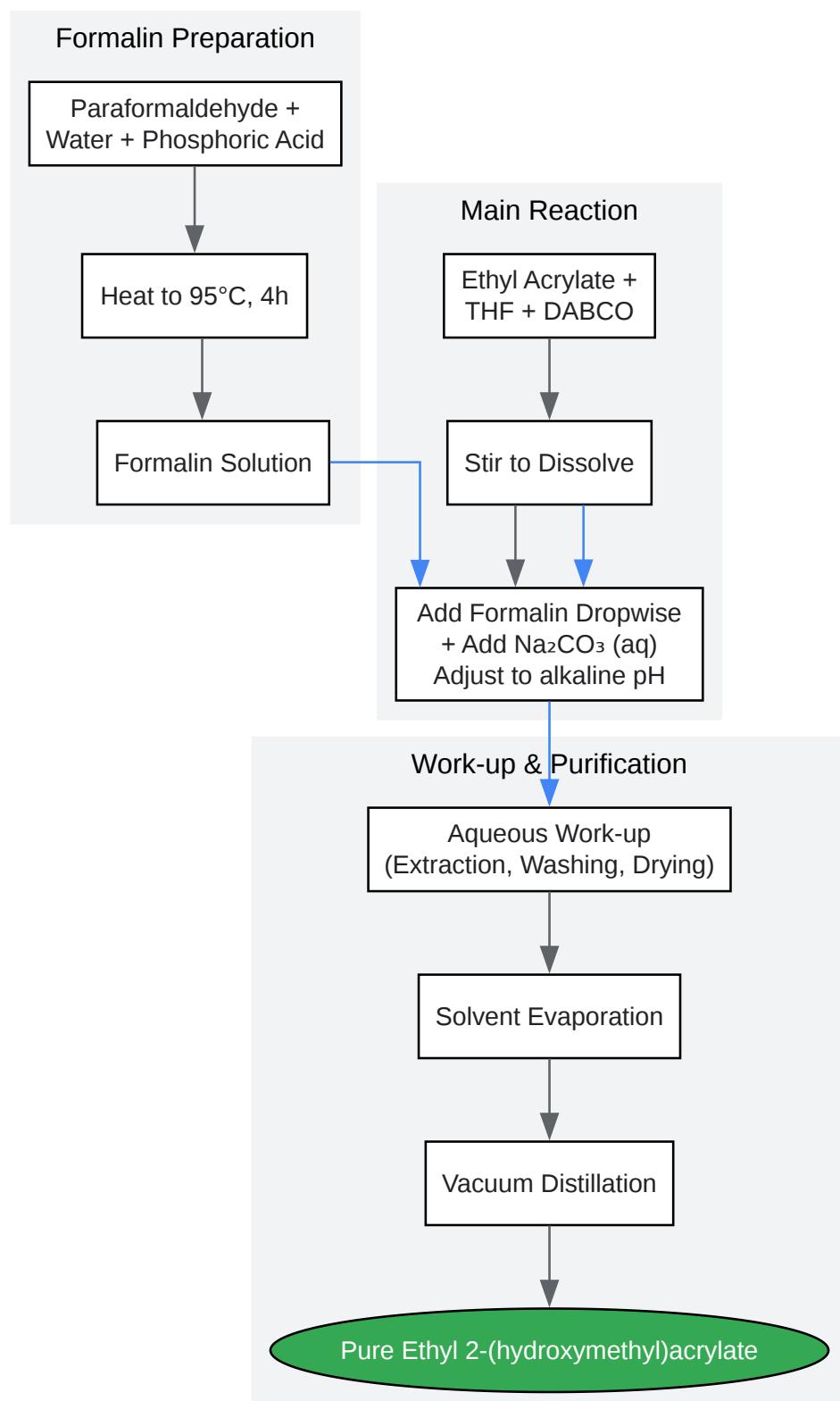
**Ethyl 2-(hydroxymethyl)acrylate** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class      | Statement                                                                                                                                                                 |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pictograms        | <b>GHS05 (Corrosion), GHS06 (Toxic)[5]</b>                                                                                                                                |
| Signal Word       | Danger[1][2][5][6][7]                                                                                                                                                     |
| Hazard Statements | H302: Harmful if swallowed[1][2][4][7]. H311: Toxic in contact with skin[1][2][4][7]. H315: Causes skin irritation[1][2][7]. H318: Causes serious eye damage[1][2][4][7]. |

| Precautionary Statements| P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7] |

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Store the compound in a cool, dry place away from incompatible materials, under an air atmosphere, as the presence of oxygen is required for the stabilizer to function effectively.[10]

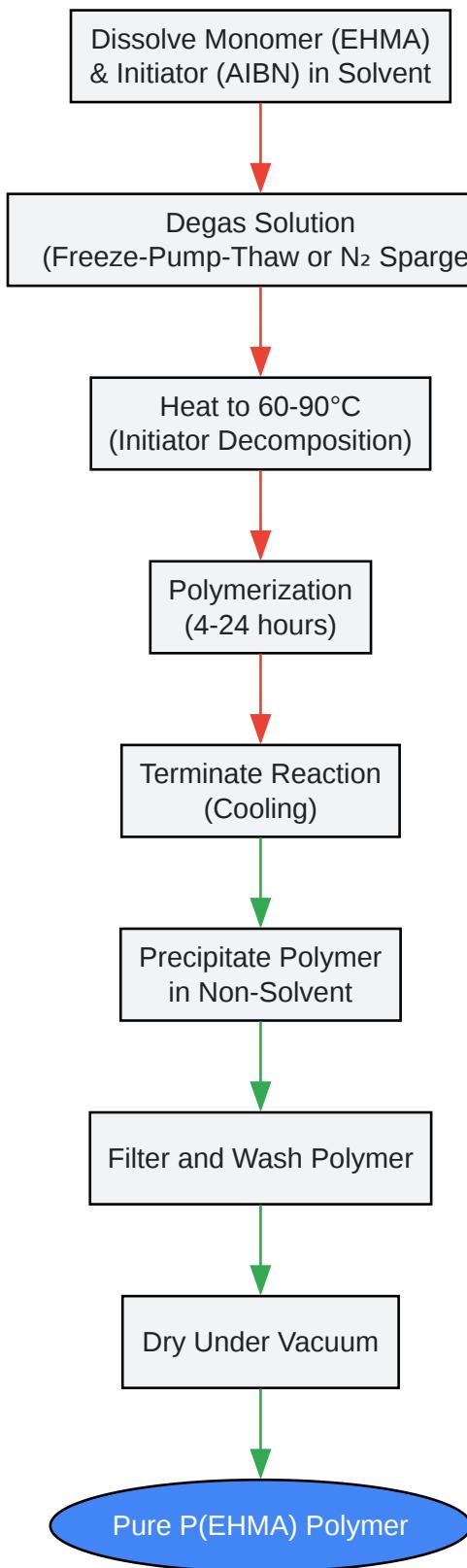

## Experimental Protocols

A common method for synthesizing  $\alpha$ -(hydroxymethyl)acrylates is the Morita-Baylis-Hillman reaction, which involves the reaction of an acrylate with an aldehyde in the presence of a catalyst. A representative procedure is described below.

### Experimental Protocol: Synthesis via Formaldehyde Addition

- Materials: Ethyl acrylate, paraformaldehyde, 1,4-diazabicyclo[2.2.2]octane (DABCO), tetrahydrofuran (THF), phosphoric acid, sodium carbonate solution.[11]

- Step 1: Preparation of Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of phosphoric acid. Heat the mixture to approximately 95 °C and stir for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[11]
- Step 2: Reaction Setup: In a separate, larger reaction flask equipped with a stirrer, add ethyl acrylate, THF, and the catalyst DABCO. Stir at room temperature until all components are fully dissolved.[11]
- Step 3: Addition and Reaction: While stirring, add the prepared formalin solution dropwise to the acrylate/DABCO mixture. During the addition, maintain the reaction temperature and add a basic solution (e.g., 30% sodium carbonate) to adjust the system's pH to alkaline, which facilitates the reaction.[11]
- Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction. Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic phase over an anhydrous salt like magnesium sulfate.
- Step 5: Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **ethyl 2-(hydroxymethyl)acrylate**.[9][11]

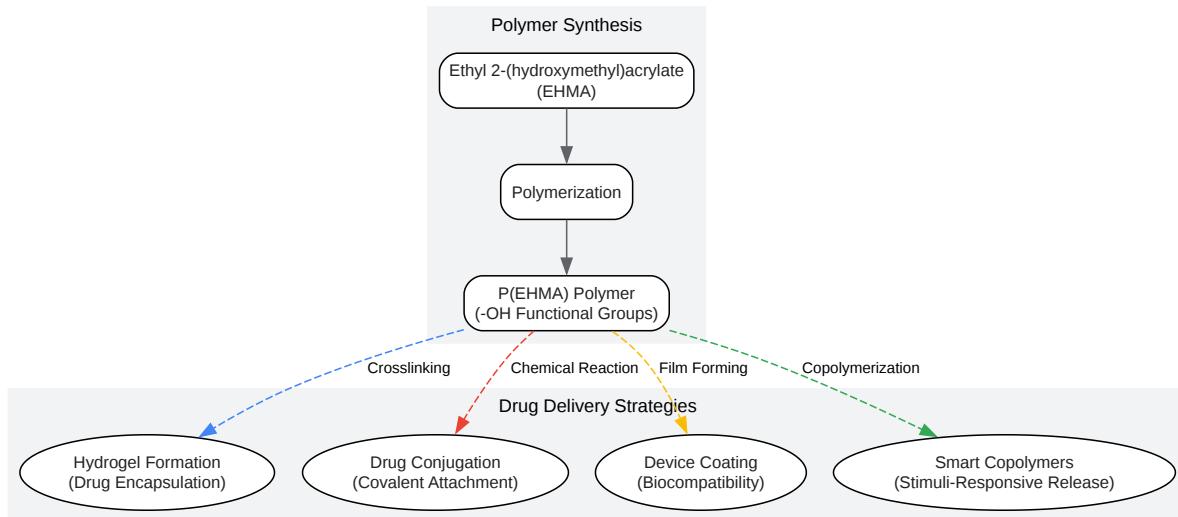

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-(hydroxymethyl)acrylate**.

EHMA can be polymerized using standard free-radical polymerization techniques to produce poly(**ethyl 2-(hydroxymethyl)acrylate**) [P(EHMA)]. The pendant hydroxyl groups make the resulting polymer hydrophilic and available for further modification.

#### Experimental Protocol: Free-Radical Solution Polymerization

- Materials: **Ethyl 2-(hydroxymethyl)acrylate** (monomer), azobisisobutyronitrile (AIBN, initiator), and a suitable solvent (e.g., cyclohexanone, 1,4-dioxane, or DMF).
- Step 1: Preparation: In a polymerization vessel (e.g., a Schlenk flask), dissolve the EHMA monomer and the AIBN initiator in the chosen solvent to the desired concentration. A typical monomer-to-initiator molar ratio can range from 100:1 to 1000:1, depending on the target molecular weight.
- Step 2: Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the solution to several freeze-pump-thaw cycles or sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[12]
- Step 3: Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-90 °C for AIBN).[12] Allow the reaction to proceed for a set time (e.g., 4-24 hours), with stirring.
- Step 4: Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.
- Step 5: Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol, diethyl ether, or hexane).
- Step 6: Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature until a constant weight is achieved.


[Click to download full resolution via product page](#)

Caption: General workflow for free-radical solution polymerization of EHMA.

## Applications in Drug Development

The unique properties of polymers derived from hydroxyl-functionalized acrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), make them highly suitable for biomedical and drug delivery applications. P(EHMA) is expected to share these beneficial characteristics.

- **Hydrogels:** The hydrophilicity imparted by the hydroxyl groups allows P(EHMA) to absorb significant amounts of water, forming hydrogels. These hydrogels are often biocompatible and can be used to encapsulate therapeutic agents.[13]
- **Drug Conjugation:** The primary hydroxyl group serves as a convenient handle for covalently attaching drug molecules, enabling the creation of polymer-drug conjugates for targeted or controlled release.
- **Functional Coatings:** P(EHMA) can be used to create hydrophilic and biocompatible coatings for medical devices, reducing protein fouling and improving their interface with biological systems.
- **Controlled Release Systems:** By copolymerizing EHMA with other monomers (e.g., pH-responsive or temperature-responsive monomers), smart polymers can be designed.[14] These polymers can release an encapsulated drug in response to specific environmental stimuli found in the body, such as a change in pH in the gastrointestinal tract.[15]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 10029-04-6 CAS MSDS (Ethyl 2-(hydroxymethyl)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl 2-(Hydroxymethyl)acrylate | 10029-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Ethyl 2-(hydroxymethyl)acrylate | 10029-04-6 [chemicalbook.com]
- 6. Ethyl 2-(hydroxymethyl)acrylate 97 10029-04-6 [sigmaaldrich.com]
- 7. Ethyl 2-(hydroxymethyl)acrylate, CAS No. 10029-04-6 - iChemical [ichemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. atamankimya.com [atamankimya.com]
- 11. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. csfarmacie.cz [csfarmacie.cz]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023875#ethyl-2-hydroxymethyl-acrylate-cas-number]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)